molecular formula C10H14BrN3 B11748637 1-(5-Bromopyridin-3-yl)piperidin-4-amine

1-(5-Bromopyridin-3-yl)piperidin-4-amine

Cat. No.: B11748637
M. Wt: 256.14 g/mol
InChI Key: ZNZAUHLJQPGUHQ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a bromopyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and bromopyridine groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)piperidin-4-amine typically involves the reaction of 5-bromopyridine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 5-bromopyridine reacts with piperidin-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the bromopyridine group can participate in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)piperidin-4-amine: This compound has the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and biological activity.

    1-(4-Chloropyridin-3-yl)piperidin-4-amine: The substitution of bromine with chlorine can affect the compound’s chemical properties and its interactions with biological targets.

    1-(5-Bromopyridin-3-yl)piperidin-3-amine:

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)piperidin-4-amine

InChI

InChI=1S/C10H14BrN3/c11-8-5-10(7-13-6-8)14-3-1-9(12)2-4-14/h5-7,9H,1-4,12H2

InChI Key

ZNZAUHLJQPGUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=CN=C2)Br

Origin of Product

United States

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